9H-Purin-6-amine, N-(3-bromophenyl)-2-chloro-9-(phenylmethyl)-
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Overview
Description
9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of benzyl, bromophenyl, and chloro groups attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The purine derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Bromination: The benzylated purine is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of new purine derivatives with different functional groups.
Oxidation/Reduction: Modified purine structures with altered oxidation states.
Coupling: Complex purine-based molecules with extended aromatic systems.
Scientific Research Applications
9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the bromophenyl group.
N-(3-bromophenyl)-2-chloro-9H-purin-6-amine: Lacks the benzyl group.
9-Benzyl-N-phenyl-2-chloro-9H-purin-6-amine: Lacks the bromine atom.
Uniqueness
9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine is unique due to the combination of benzyl, bromophenyl, and chloro groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
125802-58-6 |
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Molecular Formula |
C18H13BrClN5 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
9-benzyl-N-(3-bromophenyl)-2-chloropurin-6-amine |
InChI |
InChI=1S/C18H13BrClN5/c19-13-7-4-8-14(9-13)22-16-15-17(24-18(20)23-16)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,22,23,24) |
InChI Key |
NPIIPOQZWVIIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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